![molecular formula C18H14Cl2N2O2 B12596353 Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-37-5](/img/structure/B12596353.png)
Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-: is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2,6-dichlorobenzyl chloride with 7-hydroxy-1-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials, particularly in the fields of coatings and polymers.
Mécanisme D'action
The mechanism of action of Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- Urea, N-(2,3-dichlorophenyl)-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N’-(4-chlorophenyl)-N,N-dimethyl-
Comparison: Compared to similar compounds, Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the phenyl and naphthyl rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
648420-37-5 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O2 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-4-2-5-16(20)14(15)10-21-18(24)22-17-6-1-3-11-7-8-12(23)9-13(11)17/h1-9,23H,10H2,(H2,21,22,24) |
Clé InChI |
BFTYRXYCMLNVQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
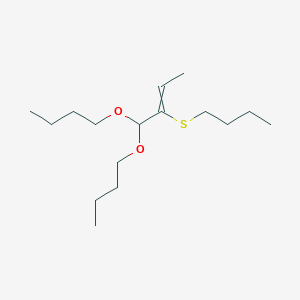
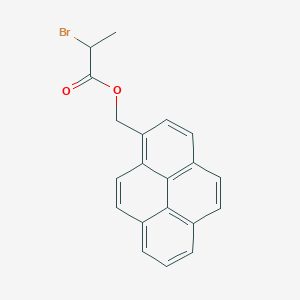

![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
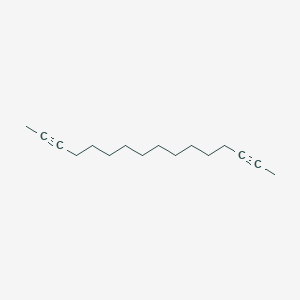
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
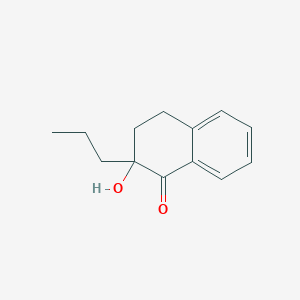
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
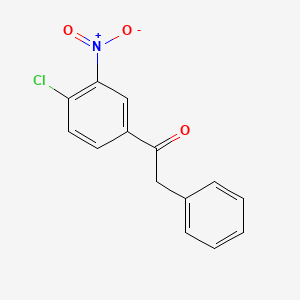
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
